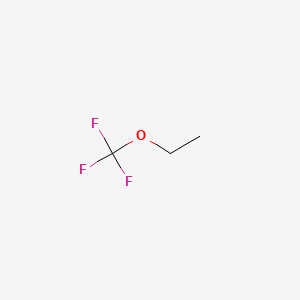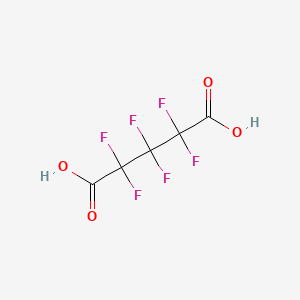
Ethane, (trifluoromethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of ethane derivatives can involve various methods, including acylation, as seen with scandium trifluoromethanesulfonate acting as a catalyst for acylation of alcohols with acid anhydrides . Another synthesis approach involves the use of organometallic and WITTIG reagents to obtain α-functionalized aldehydes from dissymmetric derivatives of glyoxal . These methods could potentially be adapted for the synthesis of “Ethane, (trifluoromethoxy)-” by incorporating the trifluoromethoxy functional group into the ethane molecule.
Molecular Structure Analysis
The molecular structure of ethane and its derivatives, such as 1,1,1-trifluoroethane, can be studied using techniques like NMR spectroscopy in liquid crystal solvents . This method allows for the determination of relative internuclear distances and the analysis of chemical-shift anisotropy, which is crucial for understanding the molecular geometry and electronic environment of the atoms within the molecule.
Chemical Reactions Analysis
Ethane derivatives can participate in various chemical reactions, including cross-coupling reactions facilitated by ligands such as 1,1,1-tris(hydroxymethyl)ethane . These reactions can form C-N, C-S, and C-O bonds, which are essential in the synthesis of complex organic molecules. The reactivity of “Ethane, (trifluoromethoxy)-” would likely be influenced by the electron-withdrawing effect of the trifluoromethoxy group, affecting its chemical behavior in similar reactions.
Physical and Chemical Properties Analysis
The introduction of a trifluoromethyl group into an ethane derivative can significantly alter its physical and chemical properties. For instance, 1-(2,2,2trifluoroethoxy)-2-(2-methoxyethoxy)ethane exhibits higher relative permittivity, viscosity, and anodic stability compared to its non-fluorinated counterpart . These properties are important when considering the use of such compounds as solvents in applications like lithium secondary batteries. The presence of the trifluoromethyl group can also affect intermolecular forces, impacting properties like kinematic viscosity .
Mecanismo De Acción
Mode of Action
It is known that fluorinated compounds, such as trifluoromethoxyethane, can influence both the pharmacodynamic and pharmacokinetic properties of bioactive compounds .
Biochemical Pathways
Fluorinated compounds are known to be incorporated into small molecules in life science-oriented research .
Pharmacokinetics
The incorporation of fluorine into a bioactive compound allows a simultaneous change in the electronic, lipophilic, and steric parameters, all of which can influence both the pharmacodynamic and pharmacokinetic properties of the candidate .
Action Environment
It is known that the properties of fluorinated compounds can be influenced by various environmental factors .
Propiedades
IUPAC Name |
trifluoromethoxyethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O/c1-2-7-3(4,5)6/h2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVFXWAIPNKSLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073926 |
Source


|
| Record name | Trifluoromethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
690-22-2 |
Source


|
| Record name | Ether, ethyl trifluoromethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000690222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoromethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 690-22-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Why is Ethyl trifluoromethyl ether being considered as a potential replacement for R134a in refrigeration systems?
A1: The research paper highlights the negative environmental impact of traditional refrigerants like CFCs and HCFCs. [] These compounds contribute to ozone layer depletion and global warming. As a result, there is a push to find alternative refrigerants that are both effective and environmentally friendly.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-](/img/structure/B1294386.png)
![[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid](/img/structure/B1294387.png)








